

An In-depth Technical Guide to beta-Styrylacrylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta*-Styrylacrylic acid

Cat. No.: B3028701

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **beta-styrylacrylic acid**, also known by its IUPAC name (2E,4E)-5-phenylpenta-2,4-dienoic acid, represents a molecule of significant interest due to its chemical structure and potential biological activities. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and known biological relevance.

Chemical Identity and Synonyms

beta-Styrylacrylic acid is a carboxylic acid characterized by a phenyl group attached to a pentadienoic acid backbone. The most stable and commonly referenced isomer is the (2E,4E) form.

IUPAC Name: (2E,4E)-5-phenylpenta-2,4-dienoic acid[1]

A variety of synonyms are used to refer to this compound in literature and chemical databases:

- 5-Phenylpenta-2,4-dienoic acid[1]
- Cinnamylideneacetic acid[1]
- 5-Phenyl-2,4-pentadienoic acid[1]
- (E,E)-Cinnamylideneacetic acid[1]
- Juarezic acid

- NSC 1778

Physicochemical Properties

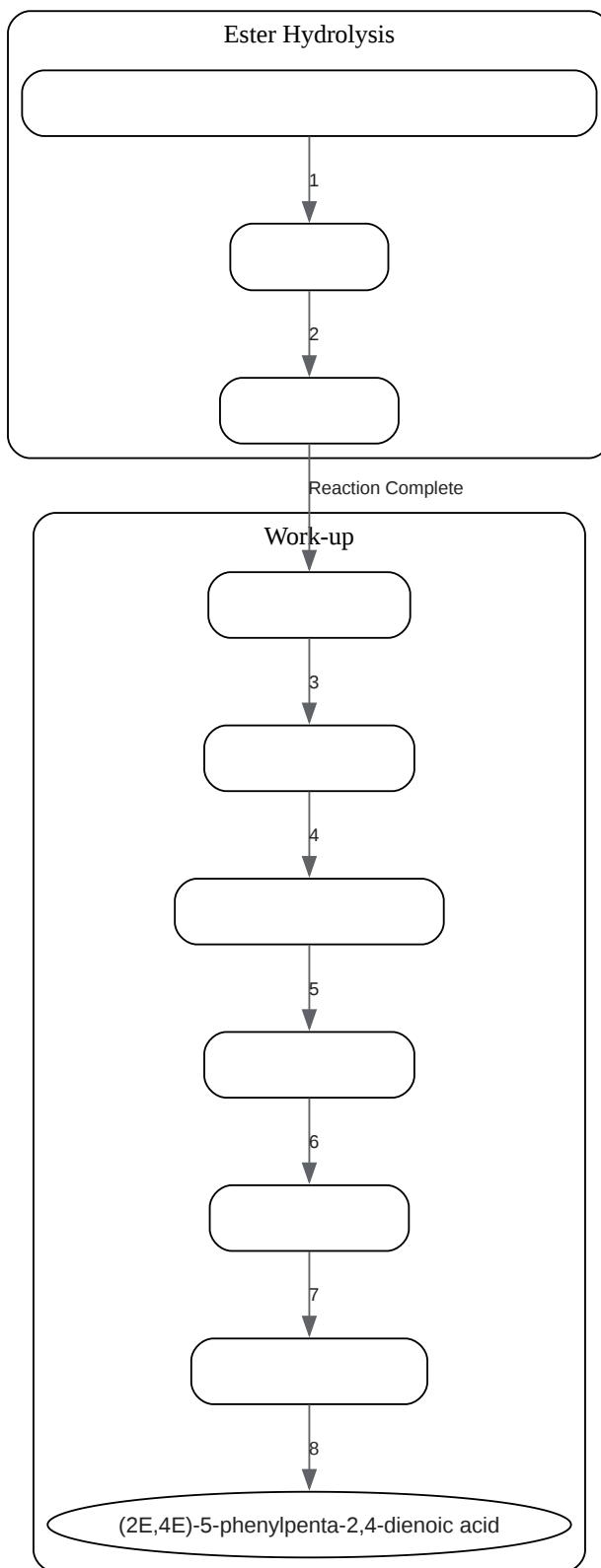
A summary of the key physicochemical properties of (2E,4E)-5-phenylpenta-2,4-dienoic acid is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ O ₂	PubChem
Molecular Weight	174.20 g/mol	PubChem
Appearance	Solid	CymitQuimica
Melting Point	163-167 °C	Chemical Synthesis Database
CAS Number	1552-94-9	PubChem
InChI Key	FEIQOMCWGDNMHM- KBXRYBNXSA-N	CymitQuimica

Experimental Protocols

Synthesis of (2E,4E)-5-Phenylpenta-2,4-dienoic Acid

A common and effective method for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid involves the hydrolysis of its corresponding ethyl ester. The following protocol is adapted from a published procedure.


Materials:

- Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- 5 M Potassium Hydroxide (KOH) aqueous solution

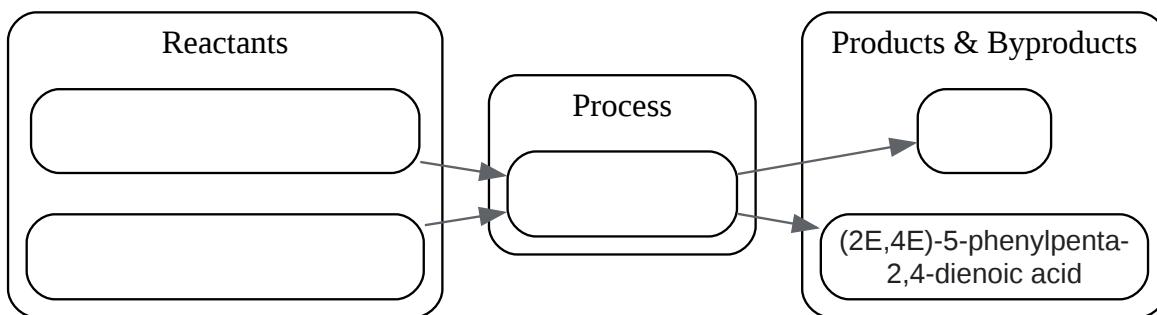
- Chloroform (CHCl₃)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate (EtOAc)
- Hexanes

Procedure:

- Dissolve ethyl (2E,4E)-5-phenylpenta-2,4-dienoate (1.00 g, 4.94 mmol) in a 1:2 mixture of MeOH and THF (15 mL) in a 100 mL round-bottom flask at room temperature (23 °C).
- Add 5 M aqueous KOH solution (5 mL) to the reaction mixture.
- Stir the reaction mixture at 23 °C and monitor its progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of EtOAc and hexanes. The reaction is typically complete within 1 hour.
- Remove the solvents under reduced pressure to obtain a white slurry.
- Dissolve the slurry in fresh CHCl₃.
- Acidify the solution by dropwise addition of concentrated HCl until the pH reaches 1-2.
- Transfer the mixture to a separatory funnel and wash the organic phase once with distilled water.
- Extract the aqueous phase three times with EtOAc.
- Combine all organic phases and dry over anhydrous Na₂SO₄.
- Filter the solution and concentrate it under vacuum to yield pure (2E,4E)-5-phenylpenta-2,4-dienoic acid as a shiny white solid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid.


Biological Activity and Potential Applications

(2E,4E)-5-phenylpenta-2,4-dienoic acid has been identified as a synthetic building block with potential biological activities. Notably, it has been cited as a potential anti-malarial agent. The extended conjugation of its structure, which includes a phenyl ring and a dienoic acid moiety, makes it a candidate for further investigation and modification in drug discovery programs. Its role as a versatile starting material in organic synthesis allows for the creation of diverse molecular scaffolds for screening against various biological targets.

While specific signaling pathways and detailed mechanisms of action are not yet extensively elucidated in publicly available literature, the structural alerts within the molecule suggest potential interactions with various biological macromolecules. Further research is warranted to explore its full therapeutic potential and to understand its mode of action at the molecular level.

Logical Relationship of Synthesis

The synthesis of (2E,4E)-5-phenylpenta-2,4-dienoic acid is a multi-step process that can be logically broken down into the reaction and purification stages.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants and products in the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta-Styrylacrylic acid | C11H10O2 | CID 1549512 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to beta-Styrylacrylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028701#beta-styrylacrylic-acid-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com